molecular formula C12H16S B14112153 Isopropyl(2-vinylbenzyl)sulfane

Isopropyl(2-vinylbenzyl)sulfane

Cat. No.: B14112153
M. Wt: 192.32 g/mol
InChI Key: BYZWZZYQRNAXOJ-UHFFFAOYSA-N
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Description

Isopropyl(2-vinylbenzyl)sulfane is an organic compound that features a sulfane group bonded to an isopropyl group and a vinylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl(2-vinylbenzyl)sulfane typically involves the reaction of 2-vinylbenzyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and distillation to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl(2-vinylbenzyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted vinylbenzyl derivatives.

Scientific Research Applications

Isopropyl(2-vinylbenzyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl(2-vinylbenzyl)sulfane involves its interaction with various molecular targets. The sulfane group can participate in redox reactions, influencing cellular redox states and modulating enzyme activities. The vinylbenzyl group can interact with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Vinylbenzyl chloride: Similar structure but lacks the sulfane group.

    Isopropyl mercaptan: Contains the isopropyl and sulfane groups but lacks the vinylbenzyl group.

    Vinyl sulfones: Similar vinyl group but different sulfur oxidation state.

Properties

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

1-ethenyl-2-(propan-2-ylsulfanylmethyl)benzene

InChI

InChI=1S/C12H16S/c1-4-11-7-5-6-8-12(11)9-13-10(2)3/h4-8,10H,1,9H2,2-3H3

InChI Key

BYZWZZYQRNAXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=CC=CC=C1C=C

Origin of Product

United States

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